molecular formula C13H14N4O3 B7737572 4-Hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

4-Hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Cat. No.: B7737572
M. Wt: 274.28 g/mol
InChI Key: CNOKFOUTLJMPPN-VIZOYTHASA-N
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Description

4-Hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a complex organic compound known for its unique chemical structure and properties This compound is a derivative of vanillin and pyrimidine, combining aromatic aldehyde and hydrazone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone typically involves the condensation reaction between 4-Hydroxy-3-methoxybenzaldehyde and 5-methyl-6-oxo-1,6-dihydro-2-pyrimidinylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in a variety of substituted aromatic compounds.

Scientific Research Applications

4-Hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its aromatic structure allows for interactions with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde (vanillin): A simpler aromatic aldehyde with similar functional groups but lacking the pyrimidine moiety.

    5-Methyl-6-oxo-1,6-dihydro-2-pyrimidinylhydrazine: The hydrazine derivative used in the synthesis of the target compound.

Uniqueness

4-Hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is unique due to its combination of vanillin and pyrimidine structures, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8-6-14-13(16-12(8)19)17-15-7-9-3-4-10(18)11(5-9)20-2/h3-7,18H,1-2H3,(H2,14,16,17,19)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOKFOUTLJMPPN-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)NN=CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(NC1=O)N/N=C/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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